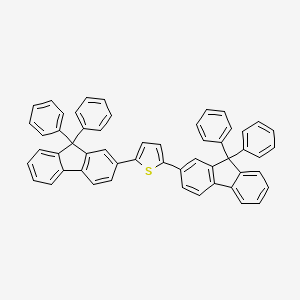![molecular formula C29H44O4 B12569132 2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] CAS No. 189343-34-8](/img/structure/B12569132.png)
2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]: is an organic compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a propane-1,3-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] typically involves the reaction of 4-tert-butyl-6-(ethoxymethyl)phenol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the dibromopropane, leading to the formation of the bisphenol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic groups in 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and resins with specific properties.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of phenolic compounds with biological systems. Its antioxidant properties make it a candidate for studying oxidative stress and related cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of drugs with antioxidant and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and sealants. Its stability and resistance to degradation make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. This mechanism is crucial in preventing oxidative damage in biological systems and materials.
Vergleich Mit ähnlichen Verbindungen
Bisphenol A: Similar in structure but lacks the tert-butyl and ethoxymethyl substituents.
Bisphenol F: Contains a different bridging group (methane instead of propane-1,3-diyl).
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure but with different substituents.
Uniqueness: 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is unique due to its specific substituents, which enhance its stability and reactivity. The presence of tert-butyl and ethoxymethyl groups provides steric hindrance and electron-donating effects, making it distinct from other bisphenol derivatives.
Eigenschaften
CAS-Nummer |
189343-34-8 |
|---|---|
Molekularformel |
C29H44O4 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-[3-[5-tert-butyl-3-(ethoxymethyl)-2-hydroxyphenyl]propyl]-6-(ethoxymethyl)phenol |
InChI |
InChI=1S/C29H44O4/c1-9-32-18-22-16-24(28(3,4)5)14-20(26(22)30)12-11-13-21-15-25(29(6,7)8)17-23(27(21)31)19-33-10-2/h14-17,30-31H,9-13,18-19H2,1-8H3 |
InChI-Schlüssel |
PEINFFNKZARAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC(=CC(=C1O)CCCC2=C(C(=CC(=C2)C(C)(C)C)COCC)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



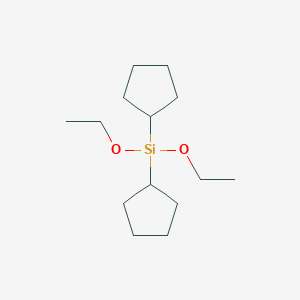

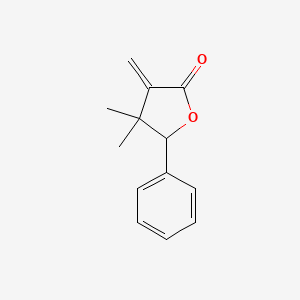
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
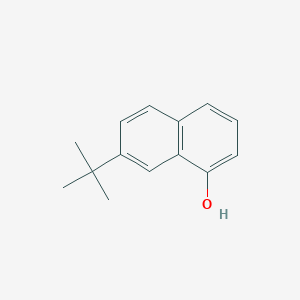
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
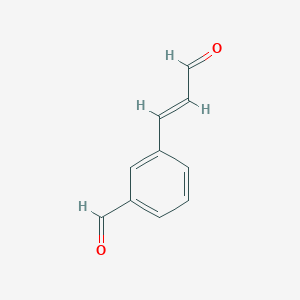
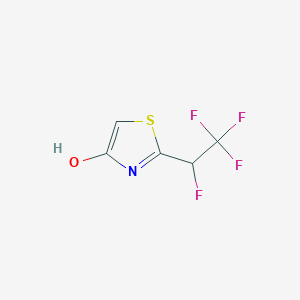

![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
